2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
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Overview
Description
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of an indole ring system with a hydroxy group and an acetamide group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole ring system, which can be derived from various precursors such as aniline derivatives.
Hydroxylation: The indole ring is hydroxylated at the 2-position using reagents such as hydrogen peroxide or other oxidizing agents.
Acetylation: The hydroxylated indole is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide.
Reduction: Formation of 2-hydroxy-N-(2-amino-2,3-dihydro-1H-indol-5-yl)-acetamide.
Substitution: Formation of 2-halo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide.
Scientific Research Applications
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetamide
- 2-hydroxy-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide
- 2-hydroxy-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-acetamide
Uniqueness
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c13-5-10(15)11-7-1-2-8-6(3-7)4-9(14)12-8/h1-3,13H,4-5H2,(H,11,15)(H,12,14) |
InChI Key |
ZODGULTXIFMKJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CO)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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